

# Technical Safety & Handling Guide: 8-Chloroquinoline-7-carboxylic acid[1][2]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 8-Chloroquinoline-7-carboxylic acid  
**Cat. No.:** B8051886

[Get Quote](#)

CAS Number: 945470-49-5 Formula: C<sub>10</sub>H<sub>6</sub>ClNO<sub>2</sub> Molecular Weight: 207.61 g/mol Synonyms: 8-Chloro-7-quinolinecarboxylic acid; 7-Carboxy-8-chloroquinoline[1][2]

## Executive Summary

**8-Chloroquinoline-7-carboxylic acid** is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules targeting the Aryl Hydrocarbon Receptor (AhR) and various metallo-enzymes.[1][2][3] Its structural uniqueness lies in the 8-chloro substituent, which sterically influences the adjacent nitrogen lone pair and metabolically blocks the typically labile 8-position, while the 7-carboxylic acid moiety serves as a critical vector for amide coupling and fragment elaboration.[1]

This guide synthesizes standard safety protocols with field-specific handling techniques derived from medicinal chemistry workflows. It is designed to function not merely as a compliance document but as an operational manual for the safe and effective utilization of this compound in drug discovery.[1]

## Section 1: Chemical Identity & Characterization

## Physicochemical Profile

The compound presents as a pale yellow to tan solid.[1] The presence of the carboxylic acid group confers solubility in polar aprotic solvents (DMSO, DMF) and basic aqueous media, while the chloro-quinoline core maintains significant lipophilicity.[1]

Property	Value / Description	Note
Appearance	Pale yellow to tan powder	Oxidation may darken color over time.[1]
Melting Point	>250 °C (Predicted)	High lattice energy typical of zwitterionic quinoline acids.[1]
Solubility	DMSO, DMF, 1M NaOH	Poor solubility in water/neutral pH; insoluble in hexanes.
pKa (Acid)	~3.5 - 4.0 (Predicted)	Acidic proton at C7-COOH.[1]
pKa (Base)	~2.0 (Predicted)	Quinoline nitrogen is weakly basic due to electron-withdrawing Cl at C8.[1]

## Purity & Storage Standards

- Hygroscopicity: Moderate.[1] The carboxylic acid moiety can form hydrates.
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- Light Sensitivity: Protect from light.[1] Halogenated quinolines can undergo slow photodegradation.

## Section 2: Hazard Identification & Risk Assessment

### GHS Classification (Predicted)

Based on Structure-Activity Relationships (SAR) of analogous quinoline-carboxylic acids (e.g., 2-chloroquinoline-4-carboxylic acid), the following classifications apply:

- Signal Word:WARNING

- Skin Corrosion/Irritation: Category 2 (H315)[1][4]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][4]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][4]

## Mechanism of Toxicity[1]

- Acute Effects: Direct irritation of mucous membranes due to acidity and the electrophilic nature of the quinoline ring.[1]
- Chronic Risks: While specific toxicology data for this isomer is limited, halogenated quinolines can exhibit genotoxic potential via intercalation or metabolic activation.[1] The 8-chloro substituent blocks metabolic hydroxylation at this position, potentially altering clearance pathways compared to 8-hydroxyquinoline.[1]

## Section 3: Synthesis & Experimental Context

### Synthetic Utility

In drug development, this scaffold is frequently generated via the Skraup synthesis or modified Doebner-Miller reaction.[1] It serves as a precursor for "Int-56," a key intermediate in the development of AhR modulators for cancer immunotherapy [1].[1]

### Synthesis Workflow (Skraup Method)

The synthesis typically involves the cyclization of 3-amino-2-chlorobenzoic acid with glycerol under acidic conditions.[1]



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for **8-Chloroquinoline-7-carboxylic acid** via Skraup cyclization.  
[1]

## Handling Protocol for Synthesis

- Acid Handling: The Skraup reaction is violent and exothermic.[1] Use a blast shield when adding H<sub>2</sub>SO<sub>4</sub>. [1]
- Work-up: The product is amphoteric. Precipitation usually occurs at the isoelectric point (pH ~3-4).[1] Careful pH adjustment is critical for maximizing yield.

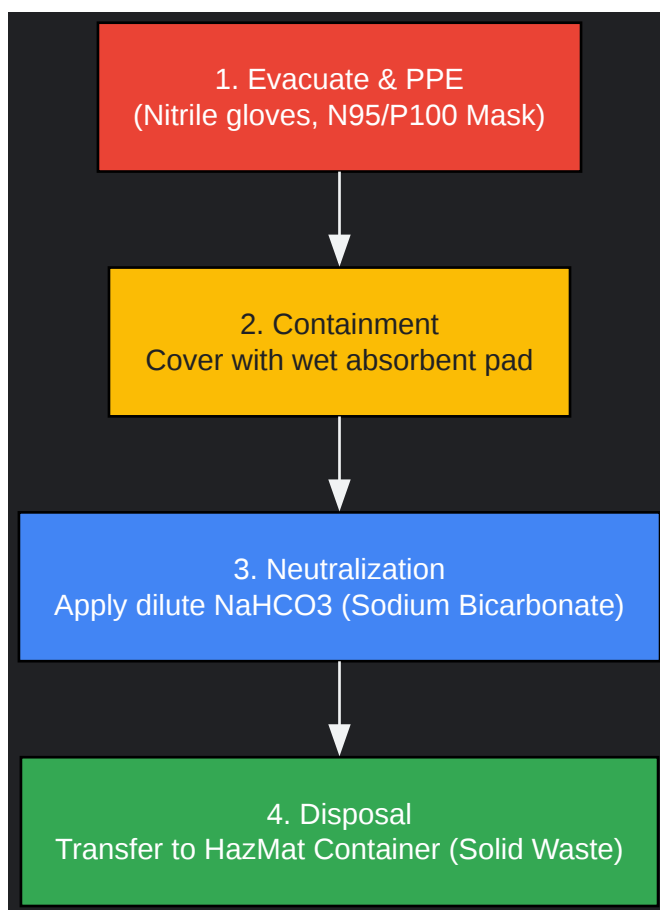
## Section 4: Emergency Control Measures

### First Aid Response

- Eye Contact: Immediately flush with saline or water for 15 minutes.[1] The acidic nature requires rapid neutralization to prevent corneal opacity.
- Skin Contact: Wash with soap and water.[1] Do NOT use ethanol, as it may increase transdermal absorption of the lipophilic quinoline core.
- Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.[1]

### Spill Containment & Neutralization

Do not dry sweep dust, as this generates an inhalation hazard.[1]



[Click to download full resolution via product page](#)

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

## Section 5: Drug Discovery Applications

### Scaffold Analysis

The **8-chloroquinoline-7-carboxylic acid** moiety is a bioisostere for other bicyclic aromatic acids.<sup>[1]</sup>

- **8-Chloro Effect:** The chlorine atom at position 8 provides steric bulk that twists the carboxylic acid out of planarity slightly, potentially improving selectivity for enzyme pockets over planar DNA intercalation.<sup>[1]</sup>
- **7-COOH Utility:** This group is almost exclusively used for amide coupling (e.g., with HATU/DIPEA) to attach solubilizing tails or pharmacophores <sup>[1]</sup>.<sup>[1]</sup>

## Amide Coupling Protocol (Standardized)

Goal: Coupling with an amine (R-NH<sub>2</sub>).<sup>[1]</sup>

- Dissolution: Dissolve 1.0 eq of **8-Chloroquinoline-7-carboxylic acid** in DMF.
- Activation: Add 1.5 eq HATU and 3.0 eq DIPEA. Stir for 15 mins at 0°C. Note: Solution should turn yellow/orange.
- Addition: Add 1.1 eq of Amine (R-NH<sub>2</sub>).
- Monitoring: Monitor via LC-MS. The product will show a characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).<sup>[1]</sup>

## Section 6: Ecological & Disposal Considerations

### Environmental Fate

- Aquatic Toxicity: High risk.<sup>[1]</sup> Quinoline derivatives are generally toxic to aquatic life (Acute 2/3).<sup>[1]</sup> Prevent entry into drains.<sup>[5]</sup>
- Persistence: The chloro-substituent increases resistance to biodegradation compared to unsubstituted quinoline.<sup>[1]</sup>

### Disposal

- Solid Waste: Incineration in a chemical combustor equipped with an afterburner and scrubber is the only approved method.<sup>[1]</sup>
- Halogen Content: The compound contains chlorine; ensure the incinerator is rated for halogenated organics to prevent dioxin formation.<sup>[1]</sup>

### References

- Patent: Baloglu, E., et al. (2018).<sup>[1]</sup> Substituted Quinolines and Methods for Treating Cancer. WO2018085348A1.
- Database: PubChem Compound Summary. **8-Chloroquinoline-7-carboxylic acid**. (Accessed via CAS 945470-49-5).<sup>[1][2][6][7]</sup>

- Supplier Data: BLD Pharm. Safety Data Sheet: **8-Chloroquinoline-7-carboxylic acid**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. eontrading.uk](http://eontrading.uk) [[eontrading.uk](http://eontrading.uk)]
- [2. buyersguidechem.com](http://buyersguidechem.com) [[buyersguidechem.com](http://buyersguidechem.com)]
- [3. 8-Amino-5-bromoquinoline-7-carboxylic acid | 914208-07-4 | Benchchem](#) [[benchchem.com](http://benchchem.com)]
- [4. cdn.caymanchem.com](http://cdn.caymanchem.com) [[cdn.caymanchem.com](http://cdn.caymanchem.com)]
- [5. carloth.com](http://carloth.com) [[carloth.com](http://carloth.com)]
- [6. 71082-54-7|8-Chloroquinoline-3-carboxylic acid|BLD Pharm](#) [[bldpharm.com](http://bldpharm.com)]
- [7. 87293-44-5|7-Chloroquinoline-8-carboxylic acid|BLD Pharm](#) [[bldpharm.com](http://bldpharm.com)]
- To cite this document: BenchChem. [Technical Safety & Handling Guide: 8-Chloroquinoline-7-carboxylic acid[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8051886/docs#technical-safety-handling-guide-8-chloroquinoline-7-carboxylic-acid-1-2>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)